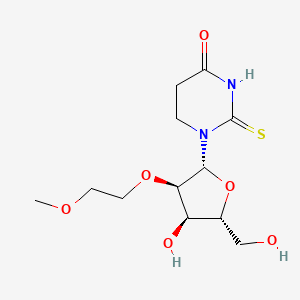
Uridine, 2'-O-(2-methoxyethyl)-2-thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 2’-O-(2-methoxyethyl)-2-thio- is a synthetic derivative of uridine, a nucleoside that plays a crucial role in the synthesis of RNA. This compound is modified at the 2’ position with a 2-methoxyethyl group and a thio group, which enhances its stability and potential therapeutic applications. It is primarily used in the development of oligonucleotides for research and therapeutic purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-O-(2-methoxyethyl)-2-thio- typically involves the alkylation of uridine. One common method includes the use of 1-methanesulfonyloxy-2-methoxyethane as an alkylating agent in the presence of bases such as t-BuOK, KOH, or NaH under mild heating conditions . The reaction proceeds through the formation of an intermediate, which is then purified using techniques like flash silica chromatography to obtain the highly purified target compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps. The use of advanced chromatographic techniques ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’-O-(2-methoxyethyl)-2-thio- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 2’-O-(2-methoxyethyl) group, often using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the 2’-O-(2-methoxyethyl) group with other functional groups .
Scientific Research Applications
Uridine, 2’-O-(2-methoxyethyl)-2-thio- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of modified oligonucleotides.
Biology: Plays a role in the study of RNA structure and function.
Medicine: Potential therapeutic applications in the development of chemotherapeutic agents and antiviral drugs.
Industry: Utilized in the production of nucleic acid-based therapeutics and diagnostic tools
Mechanism of Action
The mechanism of action of Uridine, 2’-O-(2-methoxyethyl)-2-thio- involves its incorporation into oligonucleotides, where it enhances stability and resistance to enzymatic degradation. This modification allows for more effective targeting of specific RNA sequences, making it useful in gene therapy and antisense oligonucleotide applications. The molecular targets include RNA molecules, and the pathways involved are related to RNA interference and gene silencing .
Comparison with Similar Compounds
Similar Compounds
2’-O-Methyluridine: Another modified uridine with a methyl group at the 2’ position.
2’-Fluoro-2’-deoxyuridine: A fluorinated derivative of uridine.
2’-O-(2-Methoxyethyl)-adenosine: A similar compound with an adenosine base instead of uridine.
Uniqueness
Uridine, 2’-O-(2-methoxyethyl)-2-thio- is unique due to its combination of the 2-methoxyethyl and thio modifications, which provide enhanced stability and specificity in targeting RNA sequences. This makes it particularly valuable in therapeutic applications where stability and resistance to degradation are critical .
Properties
Molecular Formula |
C12H20N2O6S |
|---|---|
Molecular Weight |
320.36 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C12H20N2O6S/c1-18-4-5-19-10-9(17)7(6-15)20-11(10)14-3-2-8(16)13-12(14)21/h7,9-11,15,17H,2-6H2,1H3,(H,13,16,21)/t7-,9-,10-,11-/m1/s1 |
InChI Key |
DDODCZXXMOICNE-QCNRFFRDSA-N |
Isomeric SMILES |
COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2CCC(=O)NC2=S)CO)O |
Canonical SMILES |
COCCOC1C(C(OC1N2CCC(=O)NC2=S)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-3-azatricyclo[5.4.1.04,12]dodeca-3,5,7(12),8,10-pentaene](/img/structure/B12336982.png)


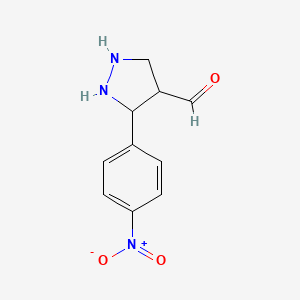
![tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B12336994.png)

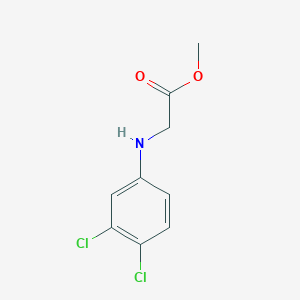
![3,4,5-Tris[(3,4,5-trioctoxyphenyl)methoxy]benzoic acid](/img/structure/B12337007.png)
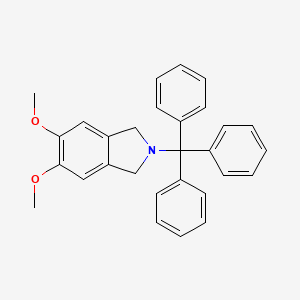


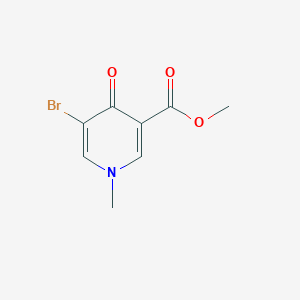
![Uridine, 2'-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]-](/img/structure/B12337050.png)

